Fimepinostat Mesylate (CUDC-907): In Vitro Pharmacological Profile and Assay Methodologies
Fimepinostat Mesylate (CUDC-907): In Vitro Pharmacological Profile and Assay Methodologies
Executive Summary & Molecular Rationale
Fimepinostat mesylate (CUDC-907) represents a highly rationalized approach to polypharmacology in oncology. Designed via a molecular hybridization strategy, the compound fuses the hydroxamic acid zinc-binding motif of the pan-HDAC inhibitor vorinostat with the 4-morpholinylpyrimidine scaffold characteristic of potent PI3K inhibitors like PI-103 and GDC-0941[1].
The rationale for this dual-targeting mechanism is rooted in overcoming the compensatory feedback loops that frequently limit the efficacy of kinase inhibitors. While PI3K/AKT/mTOR inhibition effectively halts cellular proliferation, it often triggers epigenetic reprogramming and receptor tyrosine kinase (RTK) upregulation. By simultaneously inhibiting Histone Deacetylases (HDACs), Fimepinostat blocks these epigenetic escape routes, leading to a synergistic collapse of oncogenic survival networks—most notably through the profound downregulation of the c-Myc oncogene[2][3].
Caption: Dual PI3K and HDAC inhibition by Fimepinostat converging on c-Myc downregulation and apoptosis.
Quantitative Pharmacological Profile
To understand Fimepinostat's potency, we must evaluate both its cell-free enzymatic affinity and its translational efficacy across diverse in vitro cancer models.
Table 1: Cell-Free Enzymatic Inhibition Profile
Fimepinostat exhibits potent, low-nanomolar affinity for Class I PI3Ks and Class I/II HDACs[4][5].
| Target | Isoform / Class | IC50 (nM) |
| PI3K | PI3Kα (Class I) | 19 |
| PI3K | PI3Kβ (Class I) | 54 |
| PI3K | PI3Kδ (Class I) | 39 |
| HDAC | HDAC1 (Class I) | 1.7 |
| HDAC | HDAC2 (Class I) | 5.0 |
| HDAC | HDAC3 (Class I) | 1.8 |
| HDAC | HDAC10 (Class IIb) | 2.8 |
| HDAC | HDAC11 (Class IV) | 5.4 |
| HDAC | HDAC6 (Class IIb) | 27 |
Table 2: In Vitro Cellular Efficacy Across Malignancies
The compound demonstrates broad-spectrum cytotoxicity, effectively inducing apoptosis in hematological malignancies and solid tumors at nanomolar concentrations[2][6][7][8].
| Cancer Type | Cell Line Model | IC50 Range (nM) | Key Pharmacodynamic Markers |
| Acute Myeloid Leukemia | MOLM-13, MV4-11 | 12.4 - 73.7 | ↓ p-AKT, ↓ c-Myc, ↓ Mcl-1, ↑ Bim |
| Pancreatic Adenocarcinoma | Aspc-1, PANC-1 | 6.7 - 54.5 | ↓ HDAC6, ↓ c-Myc |
| Glioblastoma | T98G, U87, U251 | < 50.0 | ↓ Bcl-2, ↑ Cleaved Caspase-3 |
| Prostate Cancer (CRPC) | 22Rv1 | ~ 1.19 | ↓ AR-FL, ↓ AR-Vs, ↑ Acetyl-H3 |
Self-Validating Experimental Protocols
As researchers, generating reproducible and artifact-free data is paramount. The following protocols are designed as self-validating systems, incorporating internal controls and specific methodologies tailored to the unique mechanism of action of Fimepinostat.
Caption: Standardized in vitro experimental workflow for evaluating Fimepinostat pharmacological efficacy.
Protocol A: Cell Viability & Proliferation (WST-1 Assay)
Objective: Determine the cellular IC50 of Fimepinostat. Causality & Design Choice: We utilize the WST-1 assay over the traditional MTT assay. WST-1 yields a highly water-soluble formazan dye, eliminating the need for a DMSO solubilization step[9]. This is critical for suspension cell lines (like AML models) where aspiration of media can lead to cell loss and high well-to-well variability.
Step-by-Step Methodology:
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Seeding: Seed cells in 96-well plates at an optimized density (e.g., 5×103 cells/well for adherent lines; 1×104 for suspension lines) in 100 µL of complete media. Allow 24 hours for adherent cells to attach.
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Drug Preparation: Prepare a 10 mM stock of Fimepinostat mesylate in anhydrous DMSO. Perform serial dilutions in media to achieve a final concentration range of 0.1 nM to 1000 nM. Self-Validation: Ensure the final DMSO concentration remains constant across all wells (≤ 0.1%) to rule out solvent toxicity.
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Incubation: Treat cells for 48 to 72 hours.
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Readout: Add 10 µL of WST-1 reagent per well. Incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.
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Analysis: Normalize data to the vehicle control (100% viability) and calculate the IC50 using non-linear regression (four-parameter logistic curve).
Protocol B: Target Engagement & Pathway Modulation (Western Blotting)
Objective: Confirm on-target dual inhibition of PI3K and HDAC, and downstream c-Myc suppression. Causality & Design Choice: To establish a self-validating assay, it is imperative to probe for both p-AKT (S473) and p-AKT (T308). S473 is a substrate of mTORC2, whereas T308 is phosphorylated by PDK1[6]. Fimepinostat's upstream inhibition of PI3K should abrogate both; a reduction in only one suggests an off-target effect or a compensatory feedback loop rather than true PI3K blockade. Furthermore, probing both Acetyl-Histone H3 (Class I HDACs) and Acetyl-α-tubulin (HDAC6) confirms pan-HDAC target engagement[2][3].
Step-by-Step Methodology:
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Treatment Kinetics: Treat cells with Fimepinostat at 1x, 5x, and 10x the established IC50. Harvest cells at early time points (3h, 6h) for kinase signaling (p-AKT) and later time points (12h, 24h) for epigenetic/transcriptional changes (Acetyl-H3, c-Myc)[6].
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Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors (crucial for p-AKT preservation), and HDAC inhibitors (e.g., sodium butyrate, to prevent deacetylation during lysis).
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Electrophoresis & Transfer: Resolve 20-30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Probe with primary antibodies against p-AKT (S473), p-AKT (T308), total AKT, Acetyl-Histone H3, Acetyl-α-tubulin, c-Myc, and a loading control (β-actin or GAPDH).
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Validation: Total AKT and β-actin serve as internal loading controls, ensuring that reductions in phosphoproteins are due to target inhibition, not unequal protein loading or global translational shutdown.
Protocol C: Apoptosis Assessment (Annexin V / PI Flow Cytometry)
Objective: Quantify the induction of programmed cell death. Causality & Design Choice: We utilize Annexin V conjugated to a fluorophore (e.g., FITC or APC) alongside Propidium Iodide (PI). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised plasma membranes (late apoptosis/necrosis). This dual-staining system differentiates true pharmacologically induced programmed cell death from non-specific necrotic toxicity caused by excessive drug concentrations[6][7].
Step-by-Step Methodology:
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Treatment: Treat cells with Fimepinostat for 24-48 hours. Include a vehicle control and a positive apoptosis control (e.g., Staurosporine).
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Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via gentle trypsinization). Validation: Failing to collect the media will result in a false-negative underrepresentation of the late apoptotic population.
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Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.
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Acquisition: Analyze immediately via flow cytometry. Gate out debris and doublets.
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Interpretation:
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Annexin V(-) / PI(-) = Viable cells
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Annexin V(+) / PI(-) = Early apoptosis
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Annexin V(+) / PI(+) = Late apoptosis
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Translational Insights & Synergy
Fimepinostat's ability to suppress c-Myc and inhibit the PI3K/AKT axis makes it a prime candidate for rational combination therapies. For instance, in Glioblastoma (GBM) models, Fimepinostat synergizes potently with the alkylating agent Temozolomide[7]. Similarly, in Diffuse Intrinsic Pontine Glioma (DIPG), Fimepinostat impairs NF-κB and PI3K/AKT signaling, significantly enhancing the apoptotic efficacy of Gemcitabine[10]. By utilizing the standardized in vitro protocols outlined above, researchers can accurately map these synergistic interactions (e.g., via Chou-Talalay Combination Index calculations) to accelerate the translation of Fimepinostat into novel clinical regimens.
References
- Source: Haematologica / PMC (nih.gov)
- Fimepinostat (CUDC-907)
- Source: PubMed (nih.gov)
- Fimepinostat (CUDC-907)
- Source: Frontiers (frontiersin.org)
- Source: DOI (doi.org)
- Fimepinostat Impairs NF-κB and PI3K/AKT Signaling and Enhances Gemcitabine Efficacy in H3.
- Source: PMC (nih.gov)
- Source: AACR Journals (aacrjournals.org)
- Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fimepinostat is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 10. Fimepinostat Impairs NF-κB and PI3K/AKT Signaling and Enhances Gemcitabine Efficacy in H3.3K27M-Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
